3-[[(4-Isopropylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide
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Overview
Description
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis . The presence of the sulfonyl and carboxamide groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding . These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the sulfonyl and isopropylphenyl groups, resulting in different reactivity and applications.
4-Isopropylphenylsulfonylthiophene: Does not contain the carboxamide group, affecting its biological activity and chemical properties.
Uniqueness
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both sulfonyl and carboxamide groups enhances its ability to interact with biological targets and participate in various chemical reactions .
Properties
IUPAC Name |
3-[methyl-(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10(2)11-4-6-12(7-5-11)22(19,20)17(3)13-8-9-21-14(13)15(16)18/h4-10H,1-3H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBURJJHNCIJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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